N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4,6-dimethyl-3-nitropyridin-2-amine
Description
N-(7,7-dimethyl-2-oxabicyclo[320]heptan-6-yl)-4,6-dimethyl-3-nitropyridin-2-amine is a complex organic compound characterized by its unique bicyclic structure and nitropyridine moiety
Properties
IUPAC Name |
N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4,6-dimethyl-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-8-7-9(2)16-14(11(8)18(19)20)17-12-10-5-6-21-13(10)15(12,3)4/h7,10,12-13H,5-6H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZBXDHSPJOWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])NC2C3CCOC3C2(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4,6-dimethyl-3-nitropyridin-2-amine typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions to form the oxabicycloheptane core.
Introduction of the Nitropyridine Moiety: The nitropyridine group can be introduced via nitration of a suitable pyridine precursor, followed by coupling with the bicyclic core through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitropyridine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized nitropyridine derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4,6-dimethyl-3-nitropyridin-2-amine is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and nitropyridine derivatives.
Biology
Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. Its bicyclic structure and nitropyridine moiety could interact with biological targets in unique ways, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their antimicrobial, anti-inflammatory, or anticancer properties. The nitropyridine group is known to exhibit biological activity, which could be harnessed in drug development.
Industry
Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, where its unique structural features impart desirable properties like rigidity or chemical resistance.
Mechanism of Action
The mechanism of action of N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4,6-dimethyl-3-nitropyridin-2-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The nitropyridine moiety could participate in electron transfer reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4,6-dimethyl-3-aminopyridin-2-amine: Similar structure but with an amino group instead of a nitro group.
N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4,6-dimethyl-3-chloropyridin-2-amine: Contains a chlorine atom instead of a nitro group.
Uniqueness
The presence of the nitro group in N-(7,7-dimethyl-2-oxabicyclo[320]heptan-6-yl)-4,6-dimethyl-3-nitropyridin-2-amine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its amino or chloro analogs
This detailed overview provides a comprehensive understanding of N-(7,7-dimethyl-2-oxabicyclo[320]heptan-6-yl)-4,6-dimethyl-3-nitropyridin-2-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
